molecular formula C12H23N3O3 B1421328 N-Methyl (4-BOC-piperazino)acetamide CAS No. 1188964-92-2

N-Methyl (4-BOC-piperazino)acetamide

Cat. No. B1421328
CAS RN: 1188964-92-2
M. Wt: 257.33 g/mol
InChI Key: SKWKZGHYQAZMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl (4-BOC-piperazino)acetamide” is a synthetic compound with the CAS Number: 1188964-92-2 . It has a linear formula of C12H23N3O3 and a molecular weight of 257.33 . The IUPAC name for this compound is tert-butyl 4-[2-(methylamino)-2-oxoethyl]-1-piperazinecarboxylate .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-Methyl (4-BOC-piperazino)acetamide”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “N-Methyl (4-BOC-piperazino)acetamide” is 1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-14(6-8-15)9-10(16)13-4/h5-9H2,1-4H3,(H,13,16) . The InChI key is SKWKZGHYQAZMGG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-Methyl (4-BOC-piperazino)acetamide” has a molecular weight of 257.33 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

N-Methyl (4-BOC-piperazino)acetamide: is a valuable building block in medicinal chemistry due to its piperazine moiety, which is a common feature in many pharmaceuticals . The compound’s ability to undergo C–H functionalization allows for the creation of a wide variety of functionalized piperazines. These derivatives can exhibit a range of biological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The structural flexibility and functionalization potential make it an essential component in the design and synthesis of new drugs.

Photoredox Catalysis: Advanced Synthesis Techniques

The piperazine ring of N-Methyl (4-BOC-piperazino)acetamide can be modified using photoredox catalysis , a cutting-edge technique in organic synthesis . This method enables the functionalization of the piperazine ring at carbon positions that are traditionally challenging to access. It opens up new pathways for synthesizing complex molecules with potential therapeutic applications.

Solid-Phase Synthesis: High-Throughput Drug Discovery

In high-throughput drug discovery, solid-phase synthesis techniques are employed to rapidly generate libraries of compounds . N-Methyl (4-BOC-piperazino)acetamide can be used as a precursor in solid-phase synthesis to create diverse piperazine derivatives. This approach accelerates the discovery process for new drugs with piperazine as a core scaffold.

Chemical Synthesis: Material Science Applications

The versatility of N-Methyl (4-BOC-piperazino)acetamide extends to material science, where its derivatives can be used to modify the properties of materials . For instance, functionalized piperazines can be incorporated into polymers to enhance their stability, flexibility, or biocompatibility, making them suitable for a wide range of applications from biomedical devices to industrial materials.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, derivatives of N-Methyl (4-BOC-piperazino)acetamide can serve as standards or reagents in chromatographic and spectroscopic methods . Their well-defined structure and reactivity make them ideal for use in method development and validation, ensuring accurate and reliable analysis of complex samples.

Heterocyclic Chemistry: Nitrogen Heterocycles Research

As a nitrogen-containing heterocycle, N-Methyl (4-BOC-piperazino)acetamide is of particular interest in heterocyclic chemistry research . Studies on its reactivity and interactions can provide insights into the behavior of nitrogen heterocycles, which are prevalent in many biologically active compounds and pharmaceuticals.

Pharmacokinetics: Solubility and Bioavailability Enhancement

The presence of the piperazine ring in N-Methyl (4-BOC-piperazino)acetamide can be exploited to improve the solubility and bioavailability of drug candidates . Its ability to form hydrogen bonds and its favorable geometric configuration can be leveraged to enhance the pharmacokinetic profile of new drugs.

Catalysis: Development of New Catalysts

Finally, N-Methyl (4-BOC-piperazino)acetamide can be used in the development of new catalysts for organic reactions . Its structural features may allow it to act as a ligand, stabilizing metal centers or facilitating the formation of active catalytic species.

properties

IUPAC Name

tert-butyl 4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-14(6-8-15)9-10(16)13-4/h5-9H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWKZGHYQAZMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl (4-BOC-piperazino)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl (4-BOC-piperazino)acetamide
Reactant of Route 2
Reactant of Route 2
N-Methyl (4-BOC-piperazino)acetamide
Reactant of Route 3
Reactant of Route 3
N-Methyl (4-BOC-piperazino)acetamide
Reactant of Route 4
Reactant of Route 4
N-Methyl (4-BOC-piperazino)acetamide
Reactant of Route 5
Reactant of Route 5
N-Methyl (4-BOC-piperazino)acetamide
Reactant of Route 6
Reactant of Route 6
N-Methyl (4-BOC-piperazino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.